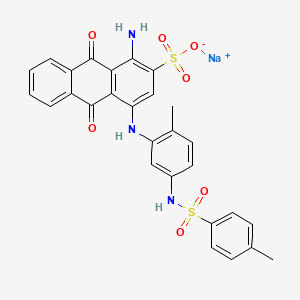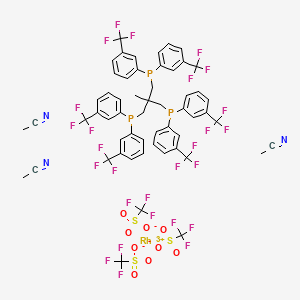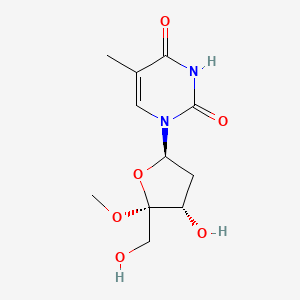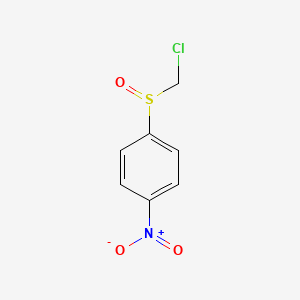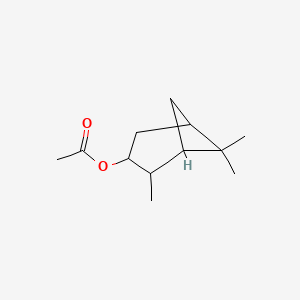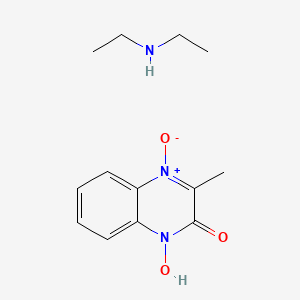
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound that combines the properties of an amine and a quinoxaline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-hydroxy-3-methylquinoxalin-2-one with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, with precise control over temperature and pressure to maximize efficiency and yield. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated quinoxaline derivatives.
Scientific Research Applications
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy, as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, altering their activity. For example, in antimicrobial applications, it may inhibit the synthesis of essential cell wall components, leading to cell death. In cancer therapy, it may interfere with DNA replication or repair mechanisms, inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
1-hydroxy-3-methylquinoxalin-2-one: Lacks the ethylamine group.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is unique due to its combined amine and quinoxaline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
60144-25-4 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C9H8N2O3.C4H11N/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13;1-3-5-4-2/h2-5,14H,1H3;5H,3-4H2,1-2H3 |
InChI Key |
NNVJXBWYMHCGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




